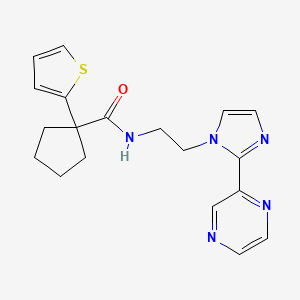![molecular formula C16H15NO3S2 B2882860 {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile CAS No. 72132-67-3](/img/structure/B2882860.png)
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile is an organic compound with a complex structure that includes a methoxybenzenesulfonyl group, a phenylethyl group, and a sulfanylcarbonitrile group
Preparation Methods
The synthesis of {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the methoxybenzenesulfonyl group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate nucleophile.
Attachment of the phenylethyl group:
Formation of the sulfanylcarbonitrile group: This is achieved by reacting the intermediate with a suitable thiol and a cyanide source under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile can be compared with other similar compounds, such as:
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}amine: This compound has a similar structure but with an amine group instead of a nitrile group.
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}alcohol: This compound has an alcohol group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-14-7-9-15(10-8-14)22(18,19)11-16(21-12-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDEWAQDZFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

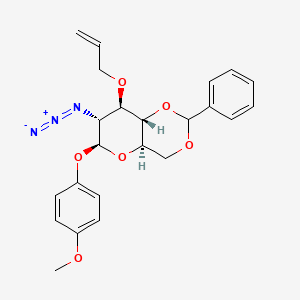
![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)
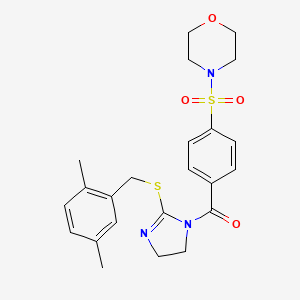
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)

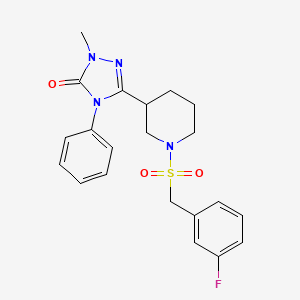
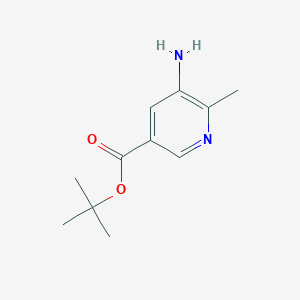
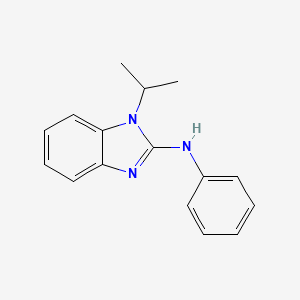


![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2882795.png)
